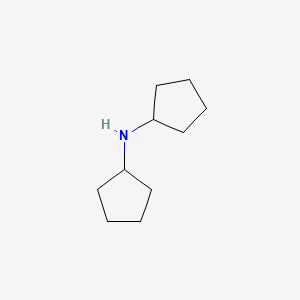

Dicyclopentylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentylcyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUUBHCENZGYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289674 | |

| Record name | Dicyclopentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20667-16-7 | |

| Record name | Dicyclopentylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicyclopentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclopentylcyclopentanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dicyclopentylamine: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentylamine, with the systematic IUPAC name N-cyclopentylcyclopentanamine, is a secondary amine characterized by the presence of two cyclopentyl rings attached to a nitrogen atom. This symmetrical structure imparts specific physicochemical properties that make it a subject of interest in various chemical and pharmaceutical research domains. This technical guide provides an in-depth overview of the chemical properties, structure, and general experimental protocols related to this compound, tailored for a scientific audience.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data are readily available, specific experimental values for properties such as boiling point, density, and solubility are not consistently reported in the literature.

Identification and Structure

| Property | Value | Source |

| IUPAC Name | N-cyclopentylcyclopentanamine | [1] |

| Synonyms | This compound, N,N-dicyclopentylamine | [1][2] |

| CAS Number | 20667-16-7 | [1][2] |

| Molecular Formula | C₁₀H₁₉N | [1][2] |

| Molecular Weight | 153.26 g/mol | [1] |

| Canonical SMILES | C1CCC(C1)NC2CCCC2 | [3] |

| InChI | InChI=1S/C10H19N/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-11H,1-8H2 | [1] |

| InChIKey | FUUUBHCENZGYJA-UHFFFAOYSA-N | [1] |

Physicochemical Data

| Property | Value | Notes |

| Boiling Point | Data not available | For comparison, the related compound dipentylamine has a boiling point of 202-203 °C.[4] |

| Melting Point | >245 °C (hydrochloride salt) | The melting point of the free base is not readily available.[5] |

| Density | Data not available | For comparison, the related compound dipropylamine has a density of 0.738 g/mL.[6] |

| Solubility | Expected to be sparingly soluble in water. | As a secondary amine with significant hydrocarbon character, it is expected to be soluble in organic solvents like ethanol, diethyl ether, and chloroform. The related compound dipentylamine is very slightly soluble in water.[7][8] |

| pKa (conjugate acid) | Estimated to be around 11 | A specific experimental pKa value is not readily available. The pKa of the conjugate acid of the structurally similar diisopropylamine is 11.07, and for dipentylamine is 11.16.[8][9] |

| XLogP3-AA | 2.3 | This value indicates a moderate lipophilicity.[1] |

Chemical Structure

This compound consists of a central nitrogen atom bonded to a hydrogen atom and two cyclopentyl rings. The cyclopentyl rings are non-planar, puckered structures, which can adopt various conformations. The nitrogen atom has a lone pair of electrons, which is responsible for the basicity and nucleophilicity of the molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature. However, based on general organic chemistry principles, the following sections outline representative methodologies.

Synthesis: Reductive Amination of Cyclopentanone

A common and effective method for the synthesis of secondary amines like this compound is the reductive amination of a ketone with a primary amine.[10][11] In this case, cyclopentanone can be reacted with cyclopentylamine in the presence of a reducing agent.

Reaction Scheme:

Cyclopentanone + Cyclopentylamine → this compound

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (1.0 eq) and cyclopentylamine (1.0-1.2 eq) in a suitable solvent such as methanol or ethanol.

-

Reductant Addition: Cool the mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.

-

Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound due to its volatility.[12][13]

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or methanol.

-

If necessary, derivatization with a suitable agent can be performed to improve chromatographic performance, although it is often not required for secondary amines.

Instrumentation (Representative Parameters):

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Transfer Line Temperature: 280 °C.

Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 153. Key fragmentation patterns would likely involve the loss of a cyclopentyl radical (m/z 69) to give a fragment at m/z 84, and alpha-cleavage adjacent to the nitrogen atom.

Reactivity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding signaling pathways in which this compound is directly involved. Its reactivity is characteristic of a typical secondary amine.

Basicity and Salt Formation

The lone pair of electrons on the nitrogen atom makes this compound a weak base. It will react with acids to form the corresponding ammonium salts. For example, with hydrochloric acid, it will form dicyclopentylammonium chloride.

Nucleophilicity

This compound is a good nucleophile and will participate in a variety of reactions where it attacks an electrophilic center.

-

Acylation: It reacts with acid chlorides and acid anhydrides to form N,N-dicyclopentylamides. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.

-

Alkylation: Reaction with alkyl halides can lead to the formation of tertiary amines and, upon further alkylation, quaternary ammonium salts.[14] The reaction conditions can be controlled to favor the desired product.

-

Reaction with Carbonyls: With aldehydes and ketones, secondary amines like this compound can form enamines.[14]

Safety and Hazards

The Globally Harmonized System (GHS) classification for this compound indicates several hazards.[1]

| GHS Hazard Statement | Description |

| H227 | Combustible liquid |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a secondary amine with a unique symmetrical structure. While comprehensive experimental data is not widely available, its properties and reactivity can be largely inferred from the general behavior of secondary amines. The representative protocols provided in this guide offer a starting point for researchers working with this compound. Further investigation is warranted to fully characterize its physicochemical properties and explore its potential applications in drug development and other scientific fields.

References

- 1. This compound | C10H19N | CID 247671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. PubChemLite - this compound (C10H19N) [pubchemlite.lcsb.uni.lu]

- 4. ICSC 0537 - DI-n-PENTYLAMINE [chemicalsafety.ilo.org]

- 5. This compound hydrochloride | CAS 69053-83-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Dipropylamine - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Dipentylamine | C10H23N | CID 16316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diisopropylamine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2,5-Dichloropentylamine | C5H11Cl2N | CID 533936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nist.gov [nist.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

Dicyclopentylamine CAS number 20667-16-7

An In-Depth Technical Guide to Dicyclopentylamine (CAS No. 20667-16-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 20667-16-7, is a secondary amine characterized by the presence of two cyclopentyl groups attached to a nitrogen atom. Its chemical structure, N-cyclopentylcyclopentanamine, results in a molecule with moderate lipophilicity and basicity. These characteristics make it an interesting candidate for various industrial and research applications, including as a corrosion inhibitor and a synthetic building block in the development of novel chemical entities. This guide provides a comprehensive overview of its physicochemical properties, synthesis, potential applications, and toxicological profile, supported by detailed experimental protocols and logical workflow diagrams.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉N | PubChem[1] |

| Molecular Weight | 153.27 g/mol | PubChem[1] |

| CAS Number | 20667-16-7 | PubChem[1] |

| IUPAC Name | N-cyclopentylcyclopentanamine | PubChem[1] |

| Synonyms | This compound, N,N-dicyclopentylamine | PubChem[1] |

| Appearance | Combustible liquid (predicted) | ECHA[1] |

| Boiling Point | 235.5 °C (predicted) | ChemSpider |

| Melting Point | -13.5 °C (predicted) | ChemSpider |

| Density | 0.89 g/cm³ (predicted) | ChemSpider |

| Solubility | Sparingly soluble in water; soluble in organic solvents | General chemical knowledge |

| XLogP3-AA | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Synthesis of this compound

This compound is most commonly synthesized via the reductive amination of cyclopentanone with cyclopentylamine. This reaction proceeds through the formation of an intermediate imine, which is then reduced to the final secondary amine product.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials:

-

Cyclopentanone (1.0 eq)

-

Cyclopentylamine (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) as solvent

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a solution of cyclopentanone (1.0 eq) in dichloromethane (DCM), add cyclopentylamine (1.0 eq) at room temperature with stirring.

-

Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the intermediate N-cyclopentylidenecyclopentanamine. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Applications of this compound

Corrosion Inhibition

Secondary amines, particularly those with bulky alkyl groups, are known to be effective corrosion inhibitors for metals in acidic environments. The lone pair of electrons on the nitrogen atom can adsorb onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions of corrosion.

Hypothetical Corrosion Inhibition Data for Mild Steel in 1 M HCl:

| This compound Conc. (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

| 0 | 550 | 0 |

| 50 | 220 | 60.0 |

| 100 | 110 | 80.0 |

| 200 | 55 | 90.0 |

| 400 | 33 | 94.0 |

Experimental Protocol: Evaluation of Corrosion Inhibition

This protocol outlines the methodology to assess the corrosion inhibition efficiency of this compound on mild steel in an acidic medium.

Materials:

-

Mild steel coupons of known dimensions and composition

-

1 M Hydrochloric acid (HCl) solution

-

This compound

-

Acetone, distilled water

-

Analytical balance

-

Water bath/thermostat

-

Electrochemical workstation with a three-electrode cell (mild steel as working electrode, platinum as counter electrode, and saturated calomel electrode as reference)

Procedure:

A. Weight Loss Method:

-

Coupon Preparation: Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

-

Initial Measurement: Accurately weigh the prepared coupons.

-

Immersion: Immerse the coupons in 1 M HCl solutions containing various concentrations of this compound (e.g., 0, 50, 100, 200, 400 ppm) for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

-

Final Measurement: After the immersion period, remove the coupons, wash them to remove corrosion products, dry, and reweigh.

-

Calculation: Calculate the corrosion rate and inhibition efficiency using the weight loss data.

B. Electrochemical Methods:

-

Cell Setup: Assemble the three-electrode cell with the mild steel working electrode immersed in the test solution (1 M HCl with and without inhibitor).

-

Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes.

-

Potentiodynamic Polarization: Scan the potential from a cathodic to an anodic direction relative to the OCP at a slow scan rate (e.g., 1 mV/s).

-

Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal at the OCP over a range of frequencies (e.g., 100 kHz to 0.01 Hz) to obtain the impedance data.

-

Data Analysis: Analyze the polarization curves (Tafel plots) and Nyquist/Bode plots to determine corrosion current density, polarization resistance, and inhibition efficiency.

Building Block in Pharmaceutical Synthesis

The this compound scaffold represents a lipophilic, secondary amine moiety that can be incorporated into larger molecules. In drug development, such structures can be valuable for:

-

Modulating Physicochemical Properties: The two cyclopentyl groups can increase the lipophilicity of a drug candidate, potentially improving its membrane permeability and oral bioavailability.

-

Interacting with Biological Targets: The secondary amine can act as a hydrogen bond donor and acceptor, and its basicity allows for salt formation, which is often used to improve the solubility and stability of drug substances.

-

Scaffold for Further Derivatization: The amine group provides a reactive handle for the attachment of other functional groups, allowing for the exploration of structure-activity relationships.

While no major drugs are reported to contain the this compound moiety directly, it serves as a valuable intermediate for creating more complex alicyclic amine structures that are prevalent in medicinal chemistry.

Biological Activity and Mechanism of Action

Specific biological activity data for this compound is not widely available in the public domain. However, based on its structure as a secondary amine, some general predictions can be made. Secondary amines can interact with various biological targets, including:

-

Receptors: The amine group can interact with receptors that recognize endogenous amine neurotransmitters (e.g., adrenergic, dopaminergic, serotonergic receptors), potentially acting as agonists or antagonists.

-

Enzymes: It could act as an inhibitor for enzymes that have an active site complementary to its structure, such as monoamine oxidases or certain proteases.

-

Ion Channels: The protonated form of the amine could interact with and potentially block certain ion channels.

Any specific biological activity would be highly dependent on the overall three-dimensional structure of the molecule and its ability to bind to a specific biological target.

Toxicology and Safety

The available safety data for this compound indicates that it should be handled with care. The Globally Harmonized System (GHS) classifications are summarized below.

| Hazard Class | Hazard Statement |

| Flammable Liquids | H227: Combustible liquid[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage[1] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1] |

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This protocol provides a general framework for assessing the acute oral toxicity of this compound.

Objective: To determine the acute oral median lethal dose (LD₅₀).

Materials:

-

This compound

-

Vehicle (e.g., corn oil or water)

-

Healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant

-

Oral gavage needles

-

Animal caging and husbandry supplies

-

Analytical balance

Procedure:

-

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the study.

-

Dose Preparation: Prepare the required concentrations of this compound in the chosen vehicle.

-

Initial Dosing: Dose a single animal at a starting dose level (e.g., 175 mg/kg, based on available data for related compounds).

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 4 hours after dosing.

-

Sequential Dosing:

-

If the animal survives, dose the next animal at a higher dose level.

-

If the animal dies, dose the next animal at a lower dose level.

-

-

Dose Progression: Continue this sequential dosing until the stopping criteria are met (e.g., four animals have been dosed following a reversal in outcome).

-

Data Analysis: Use the pattern of outcomes (survival or death) to calculate the LD₅₀ and its confidence interval using appropriate statistical software.

-

Necropsy: At the end of the study, perform a gross necropsy on all animals.

References

Dicyclopentylamine molecular weight and formula

Introduction

Dicyclopentylamine, also known as N-cyclopentylcyclopentanamine, is a secondary amine consisting of two cyclopentyl groups attached to a nitrogen atom. This guide provides a concise overview of its fundamental physicochemical properties, namely its molecular formula and molecular weight, which are crucial for its application in research and chemical synthesis.

Molecular Formula and Weight

The chemical composition and molecular mass of this compound are fundamental parameters for stoichiometric calculations in chemical reactions and for its identification and quantification through analytical methods.

The molecular formula of this compound is C10H19N [1][2][3][4]. This formula indicates that each molecule of this compound is composed of 10 carbon atoms, 19 hydrogen atoms, and one nitrogen atom.

The molecular weight of this compound is approximately 153.26 g/mol [1]. This value is calculated based on the atomic weights of its constituent elements. The monoisotopic mass, which is the mass of a molecule with the most abundant isotopes of each element, is 153.151749610 Da[1][2].

Data Summary

For clarity and ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H19N | [1][2][3][4] |

| Molecular Weight | 153.26 g/mol | [1] |

| Monoisotopic Mass | 153.151749610 Da | [1][2] |

Methodology for Determination

Computational Method:

The molecular formula and weight provided are typically computed values. The process involves:

-

Structural Elucidation: Determining the connectivity of atoms in the molecule, which for this compound is two cyclopentyl rings bonded to a nitrogen atom.

-

Atom Counting: Summing the number of atoms of each element to derive the molecular formula (C10H19N).

-

Molecular Weight Calculation: Summing the atomic weights of all atoms in the formula using the standard atomic weights from the periodic table.

Experimental Verification:

While the calculated values are highly accurate, experimental techniques can be used for confirmation.

-

Mass Spectrometry: This is a primary technique for determining the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry can provide a highly accurate measurement of the monoisotopic mass, which can be used to confirm the elemental composition and thus the molecular formula.

Logical Relationship of Molecular Properties

The relationship between the elemental composition, molecular formula, and molecular weight is a foundational concept in chemistry. The following diagram illustrates this logical flow for this compound.

Caption: Logical flow from elemental composition to molecular formula and weight.

References

Spectroscopic Profiling of Dicyclopentylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for dicyclopentylamine, a secondary amine of interest in various chemical and pharmaceutical research domains. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented by comparative data from analogous structures such as cyclopentylamine and general spectral characteristics of secondary amines. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show signals corresponding to the protons on the two cyclopentyl rings and the proton on the nitrogen atom.

| Predicted ¹H NMR Data for this compound | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ 2.5 - 3.0 | Multiplet |

| ~ 1.3 - 1.8 | Multiplet |

| ~ 1.0 - 2.0 (broad) | Singlet (broad) |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show distinct signals for the different carbon environments in the cyclopentyl rings.

| Predicted ¹³C NMR Data for this compound | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 55 - 65 | CH-N (methine carbons adjacent to nitrogen) |

| ~ 30 - 40 | CH₂ (carbons beta to the nitrogen) |

| ~ 20 - 30 | CH₂ (carbons gamma to the nitrogen) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, a secondary amine, is expected to exhibit characteristic absorption bands.

| Predicted IR Absorption Bands for this compound | |

| Wavenumber (cm⁻¹) | Intensity |

| ~ 3300 - 3500 | Weak to Medium |

| ~ 2850 - 2960 | Strong |

| ~ 1450 | Medium |

| ~ 1180 - 1250 | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns for cyclic amines.

| Predicted Mass Spectrometry Data for this compound | |

| m/z (Mass-to-Charge Ratio) | Relative Intensity |

| 153 | Moderate |

| 152 | Moderate |

| 84 | High |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

2.1.2. Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and obtain sharp signals.

-

For ¹H NMR, acquire the spectrum using standard parameters (e.g., 30° pulse angle, 2-4 second acquisition time, 8-16 scans).

-

For ¹³C NMR, a higher number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Liquid Film):

-

Place a drop of neat this compound liquid onto one salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Ensure there are no air bubbles in the film.

2.2.2. Data Acquisition:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.[1]

2.3.2. Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum. A common fragmentation pathway for amines is alpha-cleavage, where the bond between the alpha- and beta-carbons to the nitrogen is broken.[2][3]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Dicyclopentylamine: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety and handling information for Dicyclopentylamine (CAS No. 20667-16-7), compiled from available Safety Data Sheet (SDS) information. The content is structured to provide researchers and laboratory personnel with the critical data and procedural guidance necessary for the safe use of this compound.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with its combustible nature and its effects on skin, eyes, and the respiratory system. The GHS classification is summarized in the diagram below.

Dicyclopentylamine reaction mechanisms

An In-depth Technical Guide on the Core Reaction Mechanisms of Dicyclopentylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound [C₁₀H₁₉N, CAS: 20667-16-7] is a secondary alicyclic amine characterized by two cyclopentyl groups attached to a nitrogen atom. Its unique steric and electronic properties make it a valuable intermediate and reagent in various chemical applications. It sees use in the synthesis of pharmaceuticals, as a corrosion inhibitor, and as a precursor for phase-transfer catalysts. Understanding the fundamental reaction mechanisms of this compound is crucial for its effective application and for the development of novel synthetic methodologies. This guide provides a detailed overview of its core reaction mechanisms, supported by experimental data, protocols, and visual diagrams.

Synthesis of this compound via Reductive Amination

The most common industrial and laboratory synthesis of this compound involves the reductive amination of cyclopentanone. This process can occur in two main ways: the reaction of cyclopentanone with cyclopentylamine, or as a byproduct in the synthesis of cyclopentylamine from cyclopentanone and ammonia.[1] The mechanism proceeds through the formation of an iminium ion intermediate, which is then reduced to the amine.

The overall reaction is: Cyclopentanone + Cyclopentylamine + Reducing Agent → this compound

Alternatively, when producing cyclopentylamine: 2 Cyclopentanone + NH₃ + Reducing Agent → Cyclopentylamine + this compound + H₂O

The formation of this compound as a byproduct is a common issue when an excess of the ketone is used relative to the ammonia source.[2] The reaction involves the initial formation of cyclopentylamine, which then acts as a nucleophile, reacting with another molecule of cyclopentanone to ultimately form the secondary amine.[3]

Reaction Mechanism: Reductive Amination

The mechanism involves two key steps:

-

Iminium Ion Formation: A cyclopentyl amine attacks the carbonyl carbon of cyclopentanone. Following proton transfer, water is eliminated to form a stable cyclopentyl-cyclopentyl iminium ion.

-

Reduction: A reducing agent, such as hydrogen gas with a metal catalyst (e.g., Raney Nickel, Rhodium) or a hydride reagent (e.g., NaBH(OAc)₃), delivers a hydride to the iminium carbon, forming the final this compound product.[1][4]

Quantitative Data: Catalytic Reductive Amination

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of amine products during the reductive amination of cyclic ketones.

| Catalyst | Substrate | Amine Source | Temp (°C) | Pressure | Product | Conversion (%) | Selectivity (%) | Reference |

| Rh/SiO₂ | Cyclohexanone | NH₃ | 100 | 4 bar NH₃, 2 bar H₂ | Cyclohexylamine | 83.4 | 99.1 | [2] |

| 2 wt.% NiRh/SiO₂ | Cyclohexanone | NH₃ | 100 | 4 bar NH₃, 2 bar H₂ | Cyclohexylamine | 99.8 | 96.6 | [2] |

| Ru/Nb₂O₅-L | Cyclopentanone | NH₃ | 90 | 2 MPa H₂ | Cyclopentylamine | >95 | 84 (Yield) | [3] |

Note: Data for the analogous cyclohexanone system is included to demonstrate catalyst performance. High selectivity towards the primary amine (cyclohexylamine) implies minimal formation of the secondary amine (dicyclohexylamine).

Experimental Protocol: Reductive Amination

This protocol is a representative procedure for the synthesis of a secondary amine from a ketone and a primary amine using sodium triacetoxyborohydride.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentanone (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) (approx. 5 mL per mmol of ketone).

-

Amine Addition: Add cyclopentylamine (1.1 eq.) to the solution, followed by glacial acetic acid (1.0 eq.). Stir the mixture at room temperature for 30 minutes to facilitate the pre-formation of the iminium ion.

-

Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture in a single portion. The reaction may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Hofmann Elimination

The Hofmann elimination is a characteristic reaction of amines that converts them into alkenes. For this compound, this process involves its conversion into a quaternary ammonium salt, which then undergoes an E2 elimination upon heating with a strong base to yield cyclopentene.[6][7] The reaction notably follows the Hofmann rule , where the sterically most accessible, least substituted β-hydrogen is abstracted, leading to the formation of the least substituted alkene.[8][9]

Workflow and Mechanism

The process consists of three main stages:[7][9]

-

Exhaustive Methylation: this compound is treated with an excess of methyl iodide (CH₃I). The nitrogen atom is successively alkylated to form N,N-dicyclopentyl-N,N-dimethylammonium iodide, a quaternary ammonium salt.

-

Hydroxide Ion Exchange: The iodide salt is treated with silver oxide (Ag₂O) and water. This reaction precipitates silver iodide (AgI) and replaces the iodide counter-ion with a hydroxide ion, forming the quaternary ammonium hydroxide.

-

E2 Elimination: The ammonium hydroxide salt is heated (typically 100-200 °C), causing the hydroxide ion to act as a base and abstract a β-hydrogen from one of the cyclopentyl rings.[10] This induces an E2 elimination, with the bulky trialkylamine group acting as the leaving group, to form cyclopentene, trimethylamine, and water.

Experimental Protocol: Hofmann Elimination (General Procedure)

This protocol outlines the general steps for performing a Hofmann elimination on a secondary amine.

-

Methylation: In a flask protected from light, dissolve this compound (1.0 eq.) in a suitable solvent like methanol or acetonitrile. Add excess methyl iodide (at least 3.0 eq.) dropwise. The reaction is typically exothermic. Stir at room temperature for 12-24 hours until precipitation of the quaternary ammonium iodide is complete.

-

Salt Isolation: Collect the precipitated N,N-dicyclopentyl-N,N-dimethylammonium iodide by filtration and wash with cold diethyl ether. Dry the salt under vacuum.

-

Hydroxide Formation: Suspend the ammonium iodide salt in water and add freshly prepared silver oxide (Ag₂O, ~1.5 eq.). Stir the mixture vigorously for several hours. The formation of silver iodide precipitate indicates a successful ion exchange.

-

Elimination & Isolation: Filter off the silver iodide precipitate. The resulting aqueous solution contains the quaternary ammonium hydroxide. Heat this solution, often under reduced pressure (distillation setup), to 100-200 °C.[10] The volatile cyclopentene product will distill off and can be collected in a cooled receiver. The other products, N,N-dimethylcyclopentylamine and water, remain in the reaction flask.

N-Oxidation

Secondary amines can be oxidized to form N,N-disubstituted hydroxylamines or, more commonly, nitrones if an α-hydrogen is present.[11] The oxidation of this compound would lead to the corresponding nitrone. Various oxidizing agents can be employed, including hydrogen peroxide with a catalyst, peroxy acids, or reagents like Oxone.[12][13]

Reaction Mechanism

The reaction generally proceeds via the nucleophilic attack of the amine's nitrogen on the electrophilic oxygen of the oxidant. For secondary amines, this initially forms a hydroxylamine intermediate. This intermediate can then undergo a second oxidation step, involving the loss of a proton from an α-carbon, to yield the final nitrone product.[14]

Experimental Protocol: N-Oxidation using Oxone (General Procedure)

This protocol is adapted from a general method for the metal-free oxidation of secondary amines.[13]

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of dichloromethane (DCM) and water in a round-bottom flask.

-

Reagent Addition: Cool the biphasic mixture in an ice bath. Add sodium bicarbonate (NaHCO₃, ~3.0 eq.) followed by the portion-wise addition of Oxone (potassium peroxymonosulfate, ~1.5 eq.).

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC.

-

Workup: Separate the organic and aqueous layers. Extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude nitrone can be purified via column chromatography.

Applications and Associated Mechanisms

A. This compound in Phase-Transfer Catalysis

Quaternary ammonium salts derived from this compound can function as phase-transfer catalysts (PTCs). A PTC facilitates the transfer of a reactant (typically an anion) from one phase (e.g., aqueous) into a second, immiscible phase (e.g., organic) where the reaction occurs. This is crucial for reactions where the two reactants have mutually exclusive solubilities.[15]

Mechanism of Action: The lipophilic (oily) alkyl chains of the quaternary cation (Q⁺) allow it to be soluble in the organic phase. The cation pairs with an anion (Y⁻) from the aqueous phase, forming an ion pair [Q⁺Y⁻] that is sufficiently nonpolar to migrate across the phase boundary into the organic phase. Here, the anion is highly reactive as it is poorly solvated and can react with the organic substrate (RX). The resulting anion (X⁻) then pairs with the cation [Q⁺X⁻] and returns to the aqueous phase, completing the catalytic cycle.[16]

B. This compound as a Corrosion Inhibitor

This compound and its derivatives, such as dicyclohexylamine nitrite, are effective volatile or contact corrosion inhibitors for metals, particularly carbon steel.[17] They function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.

Mechanism of Action: The inhibition mechanism involves the interaction of the lone pair of electrons on the nitrogen atom with the vacant d-orbitals of the metal. This leads to the adsorption of the amine onto the metal surface. The bulky cyclopentyl groups then form a dense, hydrophobic (water-repelling) layer that physically blocks the metal surface from contact with corrosive species like water, oxygen, and acids. This barrier slows down both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) electrochemical reactions that constitute corrosion.[18][19]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 7. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 12. researchgate.net [researchgate.net]

- 13. N-oxide synthesis by oxidation [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. crdeepjournal.org [crdeepjournal.org]

- 16. ias.ac.in [ias.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ohioopen.library.ohio.edu [ohioopen.library.ohio.edu]

Dicyclopentylamine solubility in organic solvents

An In-depth Technical Guide on the Solubility of Dicyclopentylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the predicted qualitative solubility of this compound based on the principles of chemical interactions and the behavior of structurally similar secondary amines. Furthermore, a detailed experimental protocol for the quantitative determination of this compound solubility using the isothermal shake-flask method followed by gravimetric analysis is presented. This guide is intended to be a valuable resource for laboratory professionals, enabling informed solvent selection and providing a robust methodology for generating precise solubility data essential for chemical synthesis, formulation development, and purification processes.

Introduction to this compound and its Solubility

This compound (C₁₀H₁₉N) is a secondary amine with a molecular weight of 153.27 g/mol . Its structure, consisting of a polar secondary amine group and two nonpolar cyclopentyl rings, governs its solubility in different solvent systems. The principle of "like dissolves like" is paramount in predicting its solubility. The large nonpolar surface area of the two cyclopentyl groups suggests good solubility in nonpolar and weakly polar organic solvents. Conversely, the presence of the nitrogen atom with its lone pair of electrons allows for hydrogen bonding, potentially enabling some solubility in polar protic solvents.

Understanding the solubility of this compound is crucial for its application in various fields, including its use as a corrosion inhibitor, a rubber vulcanization accelerator, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Predicted Qualitative Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High / Miscible | The nonpolar cyclopentyl groups of this compound interact favorably with nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Acetone, Dichloromethane | High / Miscible | These solvents can engage in dipole-dipole interactions with the polar amine group of this compound, while their organic nature allows for interaction with the alkyl rings. |

| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can act as hydrogen bond donors to the nitrogen atom of this compound. However, the large nonpolar part of the molecule may limit miscibility compared to smaller amines. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method followed by gravimetric analysis is a reliable and well-established procedure.[5][6] This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in a known amount of the solution.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (solvent)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish or watch glass

-

Drying oven

Experimental Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct layer of undissolved this compound is necessary to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the clear, saturated solution) using a pipette.

-

To remove any suspended micro-droplets, pass the collected supernatant through a syringe filter into a pre-weighed evaporating dish.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound (Boiling point: 233-235 °C) to avoid loss of the solute. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Continue drying until a constant weight of the evaporating dish containing the this compound residue is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the this compound (solute) by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

Calculate the mass of the solvent by subtracting the mass of the this compound from the total mass of the saturated solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mol/L.

Solubility ( g/100 g solvent) = (Mass of this compound / Mass of Solvent) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

References

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Lower aliphatic amines are soluble in waterfbecause they can form e x p w.. [askfilo.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to N-cyclopentylcyclopentanamine

Synonyms: Dicyclopentylamine, N,N-dicyclopentylamine, Cyclopentanamine, N-cyclopentyl-[1]

This technical guide provides a comprehensive overview of N-cyclopentylcyclopentanamine, focusing on its synthesis, chemical properties, and analytical methodologies relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

N-cyclopentylcyclopentanamine is a secondary amine with the chemical formula C₁₀H₁₉N. Its structure consists of two cyclopentyl rings attached to a nitrogen atom. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 20667-16-7 | [1] |

| Molecular Formula | C₁₀H₁₉N | [1] |

| Molecular Weight | 153.26 g/mol | [1] |

| Boiling Point | 205-210 °C | [2] |

| Density | 0.9448 g/cm³ | [2] |

| pKa (Predicted) | 11.30 ± 0.20 | [2] |

Synthesis of N-cyclopentylcyclopentanamine

The primary method for the synthesis of N-cyclopentylcyclopentanamine is the reductive amination of cyclopentanone. This reaction can be performed with cyclopentylamine or with ammonia, where the latter can lead to the formation of both the primary amine (cyclopentylamine) and the secondary amine (N-cyclopentylcyclopentanamine) as a by-product. The direct reductive amination using cyclopentanone and cyclopentylamine is a common method for preparing secondary amines.[3][4]

The reaction typically proceeds in two main steps:

-

Imine Formation: Cyclopentanone reacts with cyclopentylamine to form the intermediate N-cyclopentylidenecyclopentan-1-amine (an imine or Schiff base). This is an equilibrium reaction where water is eliminated.

-

Reduction: The imine intermediate is then reduced to the final secondary amine, N-cyclopentylcyclopentanamine. This reduction can be achieved using various reducing agents, with catalytic hydrogenation being a common and effective method.[5]

A general workflow for this synthesis is depicted in the following diagram:

Caption: Synthesis workflow for N-cyclopentylcyclopentanamine.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of N-cyclopentylcyclopentanamine was not found in the surveyed literature, a general procedure based on the principles of reductive amination of cyclic ketones can be proposed.

General Protocol for Reductive Amination Synthesis

Materials:

-

Cyclopentanone

-

Cyclopentylamine

-

Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Platinum, or Nickel)[5]

-

Solvent (e.g., Methanol, Ethanol)

-

Hydrogen gas source

-

Reaction vessel (e.g., Parr autoclave)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve cyclopentanone and an equimolar amount of cyclopentylamine in a solvent such as methanol.

-

Catalyst Addition: Add a catalytic amount of the chosen hydrogenation catalyst (e.g., 5% Pd/C).

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat the reaction mixture to the appropriate temperature. The reaction progress can be monitored by techniques such as gas chromatography to observe the disappearance of the starting materials and the formation of the product.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by distillation to obtain pure N-cyclopentylcyclopentanamine.

Note: Side reactions, such as the formation of cyclopentanol from the direct hydrogenation of cyclopentanone, can occur.[6] The reaction conditions (temperature, pressure, catalyst, and solvent) should be optimized to maximize the yield of the desired secondary amine.

Analytical Methods

The characterization and quantification of N-cyclopentylcyclopentanamine can be performed using standard analytical techniques for secondary amines.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons on the cyclopentyl rings and the N-H proton. The N-H proton signal is typically broad.

-

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the two cyclopentyl rings.

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a characteristic N-H stretching vibration for a secondary amine, typically in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the cyclopentyl rings would also be present.

Mass Spectrometry (MS):

-

Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak [M]⁺ would be expected at m/z = 153.

Chromatographic Analysis

Gas chromatography (GC) coupled with a suitable detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)) is a suitable method for analyzing the purity of N-cyclopentylcyclopentanamine and for monitoring the progress of its synthesis.

Biological Activity

There is limited publicly available information on the specific biological activities of N-cyclopentylcyclopentanamine. However, cyclic amine structures are present in various biologically active compounds and are of interest in drug discovery. Further research would be required to determine the pharmacological profile of this specific molecule.

Safety and Hazards

N-cyclopentylcyclopentanamine is classified as a combustible liquid that causes skin irritation and serious eye damage. It may also cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this compound.

The following diagram outlines a logical workflow for the characterization of synthesized N-cyclopentylcyclopentanamine.

References

- 1. This compound | C10H19N | CID 247671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentanamine,N-cyclopentyl- CAS#: 20667-16-7 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. US4521624A - Process for making cyclic amines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Using Dicyclopentylamine as a catalyst in organic synthesis

Application Notes: Dicyclopentylamine in Organic Synthesis

Introduction

This compound, a secondary amine with the formula (C₅H⾩)₂NH, possesses the basicity and steric bulk that suggest its potential as a catalyst in various organic transformations. In the realm of organocatalysis, secondary amines are pivotal in activating substrates through the formation of enamine or iminium ion intermediates. This application note explores the utility of this compound as a catalyst, with a focus on its application in multicomponent reactions. While not as commonly employed as other cyclic secondary amines like pyrrolidine or piperidine, understanding its catalytic behavior provides valuable insights for researchers and professionals in drug development and organic synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. Its molecular weight, boiling point, and density are characteristic of a moderately sized secondary amine. Its basicity is a key parameter for its role as a catalyst in base-mediated reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₉N |

| Molecular Weight | 153.27 g/mol |

| Boiling Point | 235-237 °C |

| Density | 0.89 g/mL at 25 °C |

| CAS Number | 6142-69-4 |

Application in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Secondary amines are often employed as catalysts in MCRs to facilitate the formation of key intermediates.

Case Study: Diastereoselective Synthesis of Cyclopenta[c]furans

A notable application of this compound is in a diastereoselective three-component reaction between alkynyl enones, aldehydes, and secondary amines to synthesize highly substituted cyclopenta[c]furan derivatives. In this reaction, the secondary amine plays a crucial role in the initial formation of an enamine intermediate from the aldehyde.

The general workflow for this synthesis is depicted in the following diagram:

Caption: Experimental workflow for the synthesis of cyclopenta[c]furans.

Reaction Mechanism Overview

The proposed mechanism involves the initial reaction of the aldehyde with this compound to form an enamine. This enamine then participates in a cascade of reactions, including cyclization steps, ultimately leading to the formation of the cyclopenta[c]furan ring system. The indium triflate (In(OTf)₃) acts as a Lewis acid catalyst to activate the alkynyl enone.

The logical relationship of the key steps is illustrated below:

Caption: Simplified reaction pathway for cyclopenta[c]furan synthesis.

Quantitative Data and Catalyst Comparison

While this compound was shown to catalyze this transformation, its efficiency was compared with other secondary amines. The results, summarized in Table 2, indicate that the steric bulk of the amine significantly influences the reaction yield.

Table 2: Comparison of Secondary Amines as Catalysts

| Entry | Secondary Amine | Yield (%) |

| 1 | Pyrrolidine | 85 |

| 2 | Piperidine | 78 |

| 3 | Morpholine | 72 |

| 4 | Diethylamine | 65 |

| 5 | This compound | 35 |

| 6 | Diisopropylamine | 40 |

The data suggests that sterically less hindered secondary amines, such as pyrrolidine, provide higher yields in this specific multicomponent reaction. The bulky cyclopentyl groups of this compound may impede the formation of the enamine intermediate or hinder its subsequent reaction with the alkynyl enone.

Experimental Protocols

Protocol 1: Synthesis of a Cyclopenta[c]furan Derivative using this compound

Materials:

-

Alkynyl enone (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

This compound (1.5 equiv)

-

Indium(III) triflate (In(OTf)₃) (10 mol%)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Standard laboratory glassware and stirring apparatus

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkynyl enone (1.0 mmol) and indium(III) triflate (0.1 mmol).

-

Add anhydrous 1,2-dichloroethane (5 mL) and stir the mixture at room temperature for 10 minutes.

-

To this mixture, add the aldehyde (1.2 mmol) followed by this compound (1.5 mmol).

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopenta[c]furan derivative.

-

Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Discussion and Outlook

The application of this compound as a catalyst in the presented multicomponent reaction, although resulting in a lower yield compared to less sterically hindered amines, confirms its capability to facilitate enamine-mediated transformations. The reduced efficiency highlights the significant role of steric factors in organocatalysis. For reactions where a less reactive but more sterically demanding base is required, this compound could be a suitable candidate.

Further research could explore the use of this compound in other condensation reactions, such as the Knoevenagel condensation, or as a non-nucleophilic base in elimination reactions where its steric bulk could be advantageous in preventing side reactions. Additionally, the synthesis and evaluation of chiral derivatives of this compound could open avenues for its use in asymmetric synthesis.

Safety Precautions

This compound is a corrosive and flammable liquid that can cause skin irritation and serious eye damage. It may also cause respiratory irritation.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.

References

Dicyclopentylamine as a Corrosion Inhibitor for Steel: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dicyclopentylamine as a corrosion inhibitor for steel. This document includes detailed experimental protocols for evaluating its performance, quantitative data from a closely related derivative, and a theoretical framework for its mechanism of action. The information is intended to guide researchers in the effective application and assessment of this compound for protecting steel components and equipment.

Introduction

Corrosion of steel is a significant concern across various industries, including in research and development laboratories and pharmaceutical manufacturing, where the integrity of equipment and instrumentation is paramount. This compound, a secondary alicyclic amine, presents itself as a potent corrosion inhibitor. Its efficacy stems from its ability to adsorb onto the steel surface, forming a protective barrier that mitigates corrosive attack, particularly in acidic environments. This document outlines the fundamental principles of its application and the methodologies for its evaluation.

Mechanism of Action

The primary mechanism by which this compound inhibits steel corrosion is through adsorption onto the metal surface. This process can involve both physisorption and chemisorption.

-

Physisorption: In acidic solutions, the amine group of this compound can become protonated, forming a cationic species. This positively charged ion is then electrostatically attracted to the negatively charged steel surface (at potentials negative to the potential of zero charge).

-

Chemisorption: The nitrogen atom in the this compound molecule possesses a lone pair of electrons. These electrons can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond. This chemical bond provides a stronger and more stable inhibitor film.

The bulky cyclopentyl groups contribute to a greater surface coverage, effectively blocking the active sites for corrosion.

Caption: Mechanism of this compound Corrosion Inhibition.

Quantitative Data

Table 1: Inhibition Efficiency from Weight Loss Measurements

| Inhibitor Concentration (mol/L) | Corrosion Rate (g·m⁻²·h⁻¹) | Inhibition Efficiency (%) |

| 0 (Blank) | 25.8 | - |

| 1.0 x 10⁻⁵ | 8.2 | 68.2 |

| 5.0 x 10⁻⁵ | 4.1 | 84.1 |

| 1.0 x 10⁻⁴ | 2.3 | 91.1 |

| 5.0 x 10⁻⁴ | 0.9 | 96.5 |

Table 2: Electrochemical Polarization Parameters

| Inhibitor Concentration (mol/L) | Ecorr (mV vs. SCE) | Icorr (µA·cm⁻²) | βa (mV·dec⁻¹) | βc (mV·dec⁻¹) | Inhibition Efficiency (%) |

| 0 (Blank) | -485 | 550 | 75 | -125 | - |

| 1.0 x 10⁻⁵ | -478 | 180 | 72 | -120 | 67.3 |

| 5.0 x 10⁻⁵ | -472 | 95 | 70 | -118 | 82.7 |

| 1.0 x 10⁻⁴ | -465 | 52 | 68 | -115 | 90.5 |

| 5.0 x 10⁻⁴ | -458 | 25 | 65 | -112 | 95.5 |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor Concentration (mol/L) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) |

| 0 (Blank) | 45 | 250 | - |

| 1.0 x 10⁻⁵ | 135 | 150 | 66.7 |

| 5.0 x 10⁻⁵ | 250 | 90 | 82.0 |

| 1.0 x 10⁻⁴ | 480 | 50 | 90.6 |

| 5.0 x 10⁻⁴ | 950 | 28 | 95.3 |

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound on steel.

Weight Loss Measurement

This gravimetric method provides a direct measure of corrosion rate.

Materials and Equipment:

-

Steel coupons (e.g., mild steel, carbon steel) of known dimensions

-

Abrasive paper (e.g., silicon carbide, various grits)

-

Acetone and distilled water for cleaning

-

Analytical balance (±0.1 mg)

-

Corrosive medium (e.g., 1 M HCl)

-

This compound

-

Water bath or thermostat

-

Glass beakers and hooks

Protocol:

-

Coupon Preparation: Mechanically polish the steel coupons with progressively finer grades of abrasive paper, wash with distilled water, degrease with acetone, and dry.

-

Initial Weighing: Accurately weigh the prepared coupons using an analytical balance and record the initial weight (W_initial).

-

Immersion: Suspend the coupons in beakers containing the corrosive medium with and without various concentrations of this compound. Ensure the coupons are fully immersed.

-

Exposure: Maintain the beakers at a constant temperature for a specified duration (e.g., 24 hours).

-

Cleaning: After the exposure period, remove the coupons, wash with distilled water, and clean with a pickling solution (e.g., inhibited HCl) to remove corrosion products.

-

Final Weighing: Wash the cleaned coupons with distilled water, dry thoroughly, and reweigh to obtain the final weight (W_final).

-

Calculations:

-

Weight Loss (ΔW) = W_initial - W_final

-

Corrosion Rate (CR) = (ΔW) / (A * t), where A is the surface area and t is the immersion time.

-

Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100

-

Caption: Workflow for Weight Loss Measurement.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetic aspects of corrosion and the type of inhibition (anodic, cathodic, or mixed).

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (working electrode: steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)

-

Corrosive medium with and without this compound

Protocol:

-

Electrode Preparation: Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.

-

Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode immersed in the test solution.

-

Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

-

Polarization Scan: Perform a potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis:

-

Plot the resulting potential versus log(current density) to obtain Tafel plots.

-

Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

-

Calculate Inhibition Efficiency (IE%) = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100.

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, allowing for the characterization of the inhibitor film.

Materials and Equipment:

-

Potentiostat/Galvanostat with a frequency response analyzer

-

Three-electrode electrochemical cell (as in potentiodynamic polarization)

-

Corrosive medium with and without this compound

Protocol:

-

Electrode and Cell Preparation: Prepare and assemble the electrochemical cell as described for potentiodynamic polarization.

-

Stabilization: Allow the system to stabilize at the OCP.

-

Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

-

Data Analysis:

-

Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).

-

Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

-

Calculate Inhibition Efficiency (IE%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100.

-

Caption: General Workflow for Electrochemical Testing.

Adsorption Isotherm

To understand the adsorption behavior of this compound on the steel surface, the experimental data can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is often a suitable model for such systems.

The Langmuir isotherm is given by the equation:

C / θ = 1 / K_ads + C

where:

-

C is the inhibitor concentration

-

θ is the surface coverage (equivalent to IE% / 100)

-

K_ads is the equilibrium constant of the adsorption process

A linear plot of C/θ versus C with a correlation coefficient close to 1 suggests that the adsorption of this compound follows the Langmuir model, indicating the formation of a monolayer on the steel surface.

Conclusion

This compound shows significant promise as a corrosion inhibitor for steel, particularly in acidic environments. Its effectiveness is attributed to its ability to form a protective adsorbed layer on the metal surface. The experimental protocols detailed in this document provide a robust framework for researchers to quantify its inhibition efficiency and to further investigate its mechanism of action. While specific data for this compound is limited, the provided data for a related compound and the established methodologies for testing amine-based inhibitors offer a solid foundation for future research and application in various scientific and industrial settings.

References

Dicyclopentylamine: Application Notes and Protocols for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentylamine, a secondary amine characterized by two cyclopentyl groups attached to a nitrogen atom, serves as a valuable sterically hindered, non-nucleophilic base in a variety of organic reactions. Its bulky nature minimizes its participation in nucleophilic side reactions, making it an effective proton scavenger in transformations where the amine's basicity is paramount. These application notes provide an overview of the utility of this compound as a base, with a focus on its potential role in condensation reactions, and include a detailed protocol for a representative Knoevenagel condensation.

Due to its physical and chemical properties, this compound is a combustible liquid that can cause skin irritation and serious eye damage. It may also cause respiratory irritation.[1] Therefore, appropriate safety precautions should be taken during its handling and use in any chemical synthesis.

Physicochemical Properties of this compound and Other Sterically Hindered Bases

The selection of an appropriate base is critical for the success of many organic reactions. Sterically hindered amines are often employed to prevent unwanted nucleophilic attack on electrophilic centers in the reaction mixture. The table below compares the key properties of this compound with other commonly used sterically hindered bases.

| Base | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid |

| This compound | C₁₀H₁₉N | 153.28 | 235-237 | ~11.2 |

| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 126.6 | 10.75 |

| Dicyclohexylamine | C₁₂H₂₃N | 181.32 | 256 | 11.2 |